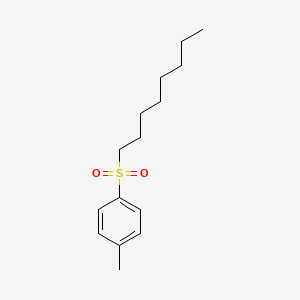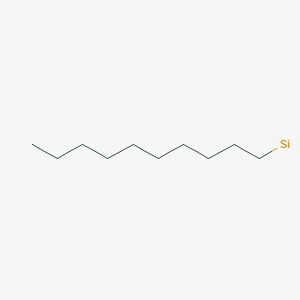![molecular formula C20H14O6 B14422033 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one CAS No. 81410-42-6](/img/no-structure.png)
5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one typically involves the formation of benzodioxole rings through the reaction of catechol with disubstituted halomethanes . The reaction conditions often require the presence of a base and an aprotic solvent to facilitate the formation of the methylenedioxy functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition and changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar methylenedioxy functional group.
5-(1,3-Benzodioxol-5-yl)pentanoic acid: Another compound with a benzodioxole ring, used in different applications.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: A related compound with additional conjugated double bonds.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-8a,9-dihydro-8H-2benzofuro[6,5-f][1,3]benzodioxol-6-one is unique due to its complex structure, which includes multiple benzodioxole rings and a fused benzofuro ring system. This complexity gives it distinct chemical and biological properties compared to simpler compounds.
Propiedades
| 81410-42-6 | |
Fórmula molecular |
C20H14O6 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H14O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,12H,3,7-9H2 |
Clave InChI |
FARHQKNGMYOEBH-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)

